molecular formula C20H21N3O3 B7720293 N-(2,5-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(2,5-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7720293
M. Wt: 351.4 g/mol
InChI Key: VKSLTFLQKJPFRQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been investigated for its potential applications in various fields of scientific research. Some of these include:
1. Cancer Research: N-(2,5-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
2. Neurodegenerative Diseases: N-(2,5-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antimicrobial Activity: N-(2,5-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the inhibition of various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs), which play important roles in cell proliferation and survival. Additionally, it has been shown to modulate the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects in cells. Some of these include:
1. Induction of Apoptosis: N-(2,5-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
2. Inhibition of Cell Proliferation: N-(2,5-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit cell proliferation by inducing cell cycle arrest and downregulating the expression of various cell cycle regulatory proteins.
3. Modulation of Inflammatory Responses: N-(2,5-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to modulate inflammatory responses by inhibiting the activity of various pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. It exhibits potent activity against various biological targets.
2. It has a relatively simple synthesis method.
3. It has a high degree of selectivity towards its biological targets.
Limitations:
1. It has limited solubility in aqueous solutions.
2. It has poor bioavailability in vivo.
3. It has potential toxicity concerns.

Future Directions

There are several future directions for the research of N-(2,5-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. Some of these include:
1. Investigation of its potential applications in other fields such as cardiovascular diseases and diabetes.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Investigation of its potential as a drug candidate for clinical trials.
4. Investigation of its potential as a tool compound for target validation studies.
In conclusion, N-(2,5-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 2,5-dimethylphenyl isocyanate and 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-8-9-14(2)16(12-13)21-18(24)10-11-19-22-20(23-26-19)15-6-4-5-7-17(15)25-3/h4-9,12H,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSLTFLQKJPFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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